molecular formula C9H5ClN4O5S B14501611 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine CAS No. 63351-58-6

4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine

Cat. No.: B14501611
CAS No.: 63351-58-6
M. Wt: 316.68 g/mol
InChI Key: HWIPHJOWAQOUBL-UHFFFAOYSA-N
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Description

4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine is a complex organic compound that features a combination of nitrofuran and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to chlorination and nitration reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine involves interaction with microbial enzymes, leading to inhibition of essential biochemical pathways. The nitrofuran moiety is known to generate reactive oxygen species, which can damage microbial DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar structure with a thiadiazole ring.

    5-nitrofuran-2-yl-thiadiazole derivatives: Known for their antimicrobial properties.

Uniqueness

4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine is unique due to its combination of nitrofuran and thiazole moieties, which contribute to its potent antimicrobial activity and potential for diverse chemical modifications.

Properties

CAS No.

63351-58-6

Molecular Formula

C9H5ClN4O5S

Molecular Weight

316.68 g/mol

IUPAC Name

4-[1-chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5ClN4O5S/c10-5(3-4-1-2-6(19-4)13(15)16)7-8(14(17)18)20-9(11)12-7/h1-3H,(H2,11,12)

InChI Key

HWIPHJOWAQOUBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=C(SC(=N2)N)[N+](=O)[O-])Cl

Origin of Product

United States

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